RGFP966

Beschreibung

Overview of Histone Deacetylases (HDACs) and Epigenetic Regulation

Epigenetics refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence. nih.govwikipedia.org These modifications influence how DNA is packaged and accessed, thereby regulating transcriptional activity. nih.govnih.govcd-genomics.com Histone deacetylases are a key component of this regulatory machinery. mdpi.come-dmj.org

Role of HDACs in DNA Transcriptional Regulation

HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. mdpi.come-dmj.orgwikipedia.org Histone proteins form the core of nucleosomes, around which DNA is wrapped. nih.gov Acetylation of histones typically leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting gene expression. nih.govcd-genomics.come-dmj.org Conversely, the removal of acetyl groups by HDACs results in a more condensed chromatin structure, which generally represses gene transcription by making the DNA less accessible to the transcriptional machinery. mdpi.come-dmj.orgwikipedia.orge-dmj.org While conventionally known for their action on histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors, thereby influencing their activity, stability, and localization, adding another layer of regulatory complexity. mdpi.come-dmj.orgwikipedia.orgbiorxiv.orgnih.gov

HDAC Classifications and Isoforms, focusing on Class I HDACs

In higher eukaryotes, HDACs are categorized into four classes (Class I, II, III, and IV) based on their sequence homology to yeast original enzymes and domain organization. e-dmj.orgwikipedia.orgbiorxiv.orgmdpi.com

Class I HDACs are homologous to the yeast Rpd3 protein and include HDAC1, HDAC2, HDAC3, and HDAC8. mdpi.come-dmj.orgwikipedia.orgnih.govmdpi.com These isoforms are predominantly found in the nucleus and are widely expressed across various tissues. wikipedia.orgnih.govmdpi.com Class I HDACs are known to deacetylate all four core histones and are generally associated with transcriptional repression. mdpi.com HDAC1 and HDAC2 are highly homologous and often function as catalytic cores of multiprotein complexes such as SIN3, NURD, and COREST. nih.gov HDAC3 is also found in the nucleus and cytoplasm and interacts with co-repressor complexes like NCOR/SMRT, and can also interact with Class IIa HDACs. nih.gov HDAC8 is found in both the nucleus and cytoplasm and appears to function without being part of a multiprotein complex. wikipedia.orgnih.gov Unlike Class I, II, and IV HDACs which require Zn²⁺ as a cofactor, Class III HDACs (sirtuins) are NAD⁺-dependent. wikipedia.orgbiorxiv.orgmdpi.com

Epigenetic Modifications and Gene Expression

Epigenetic modifications, including histone acetylation and DNA methylation, are crucial for regulating gene expression patterns during normal development and cell differentiation. nih.govnih.govcd-genomics.comcdc.gov These modifications can be influenced by environmental factors and are heritable through cell division, contributing to the maintenance of cellular phenotypes. nih.govwikipedia.orgnih.govcd-genomics.com While DNA methylation is generally considered a more stable, long-term epigenetic mark, histone modifications like acetylation are more flexible and involved in short-term regulation of gene expression. nih.gov The balance between histone acetylation and deacetylation, mediated by histone acetyltransferases (HATs) and HDACs, respectively, plays a critical role in controlling chromatin structure and the accessibility of DNA to the transcriptional machinery, thereby fine-tuning gene expression levels. mdpi.come-dmj.orgresearchgate.net

Identification and Characterization of RGFP966 as a Selective HDAC3 Inhibitor

This compound has been identified and characterized in academic research as a compound with inhibitory activity against HDACs, with a particular focus on its selectivity towards HDAC3. tandfonline.commedchemexpress.commedchemexpress.comnih.govmdpi.com It is an N-(o-aminophenyl)carboxamide HDAC inhibitor. pnas.org

Selectivity Profile against Other HDACs

Initial studies reported this compound as a benzamide-based HDAC3-selective inhibitor with an IC₅₀ of 0.08 µM in cell-free assays after preincubation with human recombinant HDACs for 2 hours, showing no inhibitory activity on other HDACs up to 15 µM concentration. tandfonline.commdpi.compnas.org Another study indicated that this compound potently and selectively inhibited HDAC3 with an IC₅₀ of 0.21 µM in RAW 264.7 macrophages, while exhibiting significantly higher IC₅₀ values for HDAC1 (5.6 µM), HDAC2 (9.7 µM), and HDAC8 (>100 µM), suggesting a good level of selectivity for HDAC3 in a cellular context. medchemexpress.comnih.gov

However, other research has presented a different perspective on its selectivity, describing this compound as a slow-binding inhibitor with inhibitor constants (Ki) of 57 nM, 31 nM, and 13 nM for HDACs 1, 2, and 3, respectively, after a 2-hour pre-incubation. tandfonline.com This suggests that this compound might not be strictly selective for HDAC3 when considering inhibition constants derived from slow-binding kinetics. tandfonline.com Another source notes that this compound is three- and five-times more selective for HDAC3 relative to HDAC1 and HDAC2, respectively, but only modestly selective relative to HDAC6. alzdiscovery.org

The reported selectivity profiles of this compound are summarized in the table below:

| HDAC Isoform | IC₅₀ (Cell-free assay, 2h preincubation) tandfonline.commdpi.compnas.org | IC₅₀ (RAW 264.7 macrophages) medchemexpress.comnih.gov | Ki (Slow-binding kinetics, 2h preincubation) tandfonline.com | Selectivity relative to HDAC3 alzdiscovery.org |

| HDAC1 | >15 µM | 5.6 µM | 57 nM | 3-fold less selective |

| HDAC2 | >15 µM | 9.7 µM | 31 nM | 5-fold less selective |

| HDAC3 | 0.08 µM | 0.21 µM | 13 nM | - |

| HDAC8 | >15 µM | >100 µM | Not specified | Not specified |

| HDAC6 | Not specified | Not specified | Not specified | Modestly selective |

These findings highlight that while this compound shows preferential inhibition of HDAC3 compared to some other Class I HDACs, its selectivity profile can vary depending on the assay conditions (e.g., cell-free vs. cellular) and the kinetic mechanism considered (e.g., IC₅₀ after preincubation vs. Ki from slow-binding).

Mechanistic Basis of HDAC3 Inhibition

Further research has explored the mechanistic basis of this compound's effects in various models. In a demyelinating mouse model and LPS-stimulated BV2 cells, this compound was found to alleviate inflammation and exert neuroprotective effects potentially by modulating the P2X7R/STAT3/NF-κB65/NLRP3 signaling pathways. acs.org this compound suppressed the expression of components in these pathways and increased acetylated NF-κB p65 in vitro and in vivo. acs.org In the context of ischemic stroke, this compound was shown to ameliorate pathological injury by downregulating the ZBP1/phosphorylated Interferon Regulatory Factor 3 (p-IRF3) pathway. imrpress.com Additionally, studies on traumatic brain injury indicate that this compound attenuates oxidative stress and inflammation by activating the Nrf2/HO-1/NQO1 antioxidant system and inhibiting the HMGB1/TLR4 signaling pathway and NLRP3 inflammasome activation. oup.comoup.com These findings collectively suggest that this compound influences multiple signaling pathways, contributing to its observed biological effects, likely through its inhibitory action on HDAC3 and subsequent modulation of the acetylation status of various downstream targets, including both histone and non-histone proteins.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

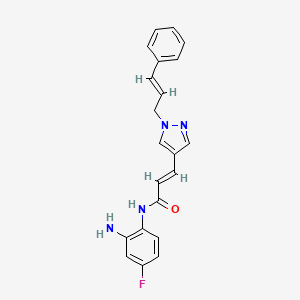

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVQHYHDYFTPDV-VCABWLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026037 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357389-11-7 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Cellular Impact of Rgfp966

Modulation of Histone Acetylation States

The primary mechanism of RGFP966 involves altering the acetylation state of histones, the core proteins around which DNA is wound. Histone acetylation is a key epigenetic mark; the addition of acetyl groups generally neutralizes the positive charge of lysine (B10760008) residues on histone tails, leading to a more relaxed chromatin structure that facilitates gene transcription. frontiersin.orgrutgers.edu Conversely, the removal of these groups by HDACs results in a more condensed chromatin state, silencing gene expression. frontiersin.org The effect of this compound on histone acetylation can be highly specific and context-dependent, varying by cell type and the specific lysine residues on the histones.

Specific Histone Lysine Residues Affected (e.g., H3K9/K14, H3K27, H4K5)

Research has demonstrated that this compound treatment leads to increased acetylation at several specific histone lysine sites, which are critical for epigenetic regulation. In cutaneous T-cell lymphoma (CTCL) cell lines, treatment with this compound resulted in a marked increase in acetylation at H3K9/K14 (lysine 9 and 14 on histone H3), H3K27 (lysine 27 on histone H3), and H4K5 (lysine 5 on histone H4). selleckchem.com

| Cell/Tissue Model | Affected Histone Residues | Reference |

|---|---|---|

| Cutaneous T-Cell Lymphoma (CTCL) Cells | H3K9/K14, H3K27, H4K5 | selleckchem.com |

| Microglia | H3K9ac, H3K27ac (at specific gene promoters) | researchgate.net |

| Retinal Ganglion Cells (Optic Nerve Injury) | AcH4 (acetylation maintained) | nih.gov |

| RAW 264.7 Macrophages | No significant overall change in H3/H4 acetylation | nih.gov |

Implications for Chromatin Structure and Gene Transcription

By increasing histone acetylation, this compound promotes a more "open" or euchromatic state. frontiersin.orgrutgers.edu This relaxed chromatin architecture allows transcription factors and other regulatory proteins to more easily access the DNA, thereby facilitating the expression of specific genes. frontiersin.org For example, the increased acetylation at gene promoters in microglia directly correlates with the transcription of those genes. researchgate.net

In the context of neuronal injury, the ability of this compound to prevent histone deacetylation is crucial. nih.gov Following injury, cells can undergo a process of chromatin condensation, known as heterochromatin formation, which silences genes required for survival and leads to apoptosis (programmed cell death). nih.gov By inhibiting HDAC3 and maintaining histone acetylation, this compound prevents this compaction, keeping essential survival genes accessible and active, thus offering a neuroprotective effect. nih.gov This mechanism underscores the critical link between HDAC3 activity, chromatin state, and cell fate.

Regulation of Non-Histone Proteins

The regulatory scope of HDAC3, and therefore its inhibitor this compound, extends beyond histones to include a wide array of non-histone proteins. HDAC3 is known to regulate the function of over 50 non-histone proteins, influencing their stability, localization, and interaction with other proteins through deacetylation. nih.gov

Identification of Key Non-Histone Targets

Several key non-histone proteins have been identified as being functionally modulated by the inhibition of HDAC3 by this compound:

SMAD7: In glioma stem cells, this compound treatment leads to an increased acetylation of SMAD7. nih.gov This protein is an inhibitor of the TGF-β signaling pathway, which is critical for maintaining the "stemness" of cancer cells. nih.gov

Epidermal Growth Factor Receptor (EGFR): In the context of hepatocellular carcinoma, this compound has been shown to inhibit the expression and phosphorylation of EGFR, a key receptor involved in cell growth and proliferation. researchgate.net

Impact on Protein Function and Cellular Processes

The modulation of these non-histone targets by this compound has profound effects on cellular processes:

By attenuating the transcriptional activity of NF-κB p65 , this compound effectively downregulates the expression of pro-inflammatory genes, demonstrating significant anti-inflammatory properties. nih.gov

The increased acetylation of SMAD7 protects it from degradation. nih.gov The stabilized SMAD7 then inhibits the TGF-β pathway, which in turn promotes the differentiation of glioma stem cells and reduces their self-renewal capabilities, highlighting a potential anti-cancer mechanism. nih.gov

The inhibition of EGFR expression and activity by this compound leads to reduced growth and migration of liver cancer cells. researchgate.net

The direct inhibition of HDAC3 itself has been shown to impair cellular processes like DNA replication, causing a reduction in DNA replication fork velocity and hindering S-phase progression during the cell cycle. selleckchem.com

Interactions with Cellular Signaling Pathways

This compound exerts significant influence over several critical cellular signaling pathways, primarily those involved in inflammation, oxidative stress, and cancer biology.

NF-κB Pathway: As mentioned, this compound attenuates this key inflammatory pathway by reducing the transcriptional output of its main effector, p65. nih.gov This leads to a broad anti-inflammatory effect.

Nrf2 Antioxidant Pathway: In models of traumatic brain injury, this compound has been shown to activate the Nrf2 pathway. nih.govnih.gov It promotes the translocation of the Nrf2 transcription factor to the nucleus, where it activates the expression of downstream antioxidant enzymes. nih.gov This mechanism helps protect cells from oxidative stress and reduces apoptosis. nih.govnih.gov

HMGB1/TLR4/NLRP3 Inflammasome Pathway: this compound negatively regulates this signaling cascade, which is a central driver of neuroinflammation. nih.govnih.gov By inhibiting this pathway, this compound reduces the activation of microglia and the release of pro-inflammatory factors in the brain following injury. nih.gov

TGF-β Pathway: In glioma, this compound indirectly blocks TGF-β signaling by stabilizing its inhibitor, SMAD7. nih.gov This disrupts a pathway essential for maintaining cancer stem cell properties. nih.gov

| Signaling Pathway | Effect of this compound | Key Mediators | Cellular Outcome | Reference |

|---|---|---|---|---|

| NF-κB Pathway | Inhibition | NF-κB p65 | Reduced inflammation | nih.gov |

| Nrf2 Pathway | Activation | Nrf2 | Increased antioxidant response, reduced oxidative stress | nih.govnih.gov |

| HMGB1/TLR4/NLRP3 Inflammasome | Inhibition | HMGB1, TLR4, NLRP3 | Reduced neuroinflammation | nih.govnih.gov |

| TGF-β Pathway | Inhibition | SMAD7 | Promotes glioma stem cell differentiation | nih.gov |

Nrf2 Pathway Activation

This compound has been identified as a significant activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. nih.gov The activation of this pathway is a key mechanism through which this compound exerts its antioxidant effects. nih.gov Research indicates that in response to oxidative challenges, such as those induced by hydrogen peroxide (H₂O₂), this compound promotes the translocation of Nrf2 from the cytoplasm into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, thereby initiating their transcription. frontiersin.orgnih.gov This leads to a coordinated upregulation of a suite of protective enzymes that help to restore cellular redox homeostasis. nih.govfrontiersin.org Studies have shown that the neuroprotective effects of this compound are significantly diminished when Nrf2 is knocked down, underscoring the central role of this pathway in its mechanism of action. nih.gov

The activation of the Nrf2 pathway by this compound leads to the increased expression of several downstream antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). nih.gov These enzymes are pivotal components of the cellular antioxidant defense system. frontiersin.org HO-1 is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. frontiersin.org NQO1 is a flavoprotein that detoxifies quinones and their derivatives, preventing them from participating in redox cycling and the generation of reactive oxygen species (ROS). nih.gov

In both in vitro models using neurons subjected to oxidative stress and in vivo models of traumatic brain injury, treatment with this compound has been shown to significantly increase the protein expression of both HO-1 and NQO1. nih.gov This upregulation of antioxidant enzymes is a direct consequence of enhanced Nrf2 nuclear translocation and activity. nih.gov

By bolstering the endogenous antioxidant defenses through the Nrf2/HO-1/NQO1 axis, this compound effectively modulates oxidative stress. nih.gov Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the cell to neutralize them, is a key contributor to cellular damage in a variety of pathological conditions. nih.govmdpi.com

Treatment with this compound has been demonstrated to mitigate the overproduction of ROS in injured neurons. nih.gov Furthermore, it has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while concurrently increasing the levels of crucial antioxidant molecules such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in brain tissue following injury. nih.gov This comprehensive antioxidant response helps to alleviate cellular damage and reduce apoptosis in nerve cells. nih.gov

Table 1: Impact of this compound on Markers of Oxidative Stress

| Biomarker | Effect of this compound Treatment | Cellular Consequence |

|---|---|---|

| Reactive Oxygen Species (ROS) | ↓ | Reduction of oxidative damage to cellular components. nih.gov |

| Malondialdehyde (MDA) | ↓ | Decrease in lipid peroxidation and membrane damage. nih.gov |

| Superoxide Dismutase (SOD) | ↑ | Enhanced dismutation of superoxide radicals. nih.gov |

| Glutathione (GSH) | ↑ | Increased capacity for detoxification and free radical scavenging. nih.gov |

| Heme Oxygenase-1 (HO-1) | ↑ | Upregulation of cytoprotective heme degradation. nih.gov |

| NQO1 | ↑ | Increased detoxification of harmful quinones. nih.gov |

HMGB1/TLR4 Signaling Pathway Inhibition

This compound has been shown to negatively regulate the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4) signaling pathway. nih.govnih.gov HMGB1 is a damage-associated molecular pattern (DAMP) molecule that is released from necrotic or damaged cells and acts as a potent pro-inflammatory mediator when it binds to receptors such as TLR4. frontiersin.orgmdpi.com The engagement of TLR4 by HMGB1 initiates a signaling cascade that typically results in the activation of the transcription factor NF-κB and the subsequent production of various pro-inflammatory cytokines. frontiersin.orgsemanticscholar.org

Research has demonstrated that this compound effectively inhibits the expression of both HMGB1 and TLR4. nih.gov By downregulating this pathway, this compound can reduce the inflammatory response that is often triggered by cellular injury and stress. nih.govnih.gov This inhibitory action on the HMGB1/TLR4 axis is a key component of the anti-inflammatory effects of this compound. nih.gov

NLRP3 Inflammasome Modulation

The inhibitory effect of this compound on the HMGB1/TLR4 pathway directly contributes to its modulation of the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) into their active, secreted forms. nih.govmdpi.com The HMGB1/TLR4 pathway is a known activator of the NLRP3 inflammasome. nih.gov

Studies have shown that this compound markedly inhibits the activation of the NLRP3 inflammasome. nih.govnih.gov This leads to a reduction in the cleavage and release of IL-1β. nih.govnih.gov In macrophages, this compound has been observed to abolish the potentiation of NLRP3 inflammasome activation by interferon-gamma (IFN-γ), leading to decreased expression of cleaved IL-1β and cleaved caspase-1. nih.gov This modulation of the NLRP3 inflammasome is a significant mechanism underlying the compound's anti-inflammatory properties. nih.govnih.gov

Table 2: this compound's Effect on Inflammatory Signaling Pathways

| Pathway/Component | Effect of this compound Treatment | Downstream Consequence |

|---|---|---|

| HMGB1 Expression | ↓ | Reduced extracellular pro-inflammatory signaling. nih.gov |

| TLR4 Expression | ↓ | Decreased receptor availability for DAMPs. nih.gov |

| NLRP3 Inflammasome Activation | ↓ | Attenuated processing of pro-inflammatory cytokines. nih.govnih.gov |

| Caspase-1 Cleavage | ↓ | Reduced activation of key inflammatory proteases. nih.gov |

| IL-1β Release | ↓ | Lowered levels of a potent pyrogenic cytokine. nih.govnih.gov |

EGFR Signaling Pathway Repression

In the context of certain cancer cells, this compound has been found to repress the Epidermal Growth Factor Receptor (EGFR) signaling pathway. researchgate.net EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades that are crucial for cell proliferation, survival, and migration. mdpi.com Dysregulation of the EGFR pathway is a common feature in many types of cancer.

Research in hepatocellular carcinoma (HCC) cells has shown that this compound can suppress tumor growth and migration, and this effect is linked to its ability to inhibit the EGFR pathway. researchgate.net The inhibition of this pathway by this compound represents a distinct mechanism of action that is relevant to its anti-cancer properties.

The repression of the EGFR pathway by this compound is achieved through a dual mechanism involving both the expression and the phosphorylation of the receptor. researchgate.net Studies using human phospho-receptor tyrosine kinase arrays have revealed that this compound treatment leads to a downregulation of EGFR phosphorylation. researchgate.net

Furthermore, Western blot analyses have confirmed that this compound reduces the total protein levels of EGFR in HCC cell lines. researchgate.net Since EGFR activation is dependent on its phosphorylation, which is often preceded by ligand binding and dimerization, the reduction in both total receptor expression and its phosphorylation state leads to a significant attenuation of downstream signaling. researchgate.netnih.gov This inhibition of the HDAC3-EGFR signaling axis is suggested as a key contributor to the anti-proliferative and anti-migratory effects of this compound in these cells. researchgate.net

Context-Dependent Relationships with HDAC3

The effects of this compound are intricately linked to the cellular context, particularly concerning its interaction with Histone Deacetylase 3 (HDAC3). The outcomes of HDAC3 inhibition by this compound are not uniform across all cell types and experimental conditions, highlighting a context-dependent relationship. alzdiscovery.org For instance, the impact on synaptic plasticity and cognition can vary based on the specific experimental models and conditions used. alzdiscovery.org This variability suggests that the downstream effects of this compound are influenced by the existing molecular landscape of the cell, including the presence of other signaling pathways and protein interactions. Research in macrophages has shown that the effects of HDAC inhibitors are cell-type dependent, with HDAC3 inhibition being particularly effective in suppressing pro-inflammatory responses in these specific immune cells. nih.gov This underscores the complexity of HDAC3's role in regulating immune system responses, which can lead to highly context-dependent outcomes following inhibition by this compound. alzdiscovery.org

AKT-mTOR and Androgen Receptor (AR) Signaling Inhibition

This compound has been identified as a potent inhibitor of the AKT-mTOR and Androgen Receptor (AR) signaling pathways, particularly in the context of prostate cancer. embopress.orgnih.gov In prostate cancers with PTEN deletions or SPOP mutations, these pathways are often aberrantly activated. nih.govnih.gov A significant clinical challenge is that targeting one pathway can lead to the compensatory activation of the other. nih.gov this compound offers a promising approach by dually inhibiting both AKT and AR signaling through the singular targeting of HDAC3. embopress.orgnih.gov Pharmacological inhibition of HDAC3 with this compound has been shown to suppress the growth of PTEN-deficient and SPOP-mutated prostate cancer cells in various models, including cell cultures, patient-derived organoids, and xenografts. embopress.orgnih.gov This dual inhibition is achieved because HDAC3 acts as a common upstream activator for both the AKT and AR signaling pathways. embopress.orgnih.gov

A key mechanism through which this compound exerts its inhibitory effects is by regulating the phosphorylation of AKT. nih.gov HDAC3 has been identified as the primary member of the class I/II HDAC family that governs AKT phosphorylation. embopress.org Treatment with this compound leads to a rapid decrease in AKT phosphorylation at both the T308 and S473 residues. nih.gov This suggests a direct role of HDAC3 inhibition in modulating AKT activity. nih.gov Studies have shown that HDAC3 augments AKT phosphorylation in prostate cancer cells, and its overexpression correlates with increased AKT phosphorylation in patient samples. embopress.orgnih.gov By inhibiting HDAC3, this compound effectively blocks this crucial activation step of the AKT pathway. embopress.org

The regulation of AKT phosphorylation by HDAC3 is mediated by the deacetylation of specific lysine residues on the AKT protein. embopress.orgnih.gov Specifically, HDAC3 deacetylates AKT at lysine residues 14 (K14) and 20 (K20). embopress.orgnih.gov Acetylation and polyubiquitination are competing post-translational modifications that can occur at the same lysine residues. nih.gov HDAC3-mediated deacetylation of AKT facilitates its lysine-63-chain polyubiquitination, a critical step for its growth factor-induced phosphorylation and activation. embopress.orgnih.gov By inhibiting the deacetylase activity of HDAC3, this compound prevents the removal of acetyl groups from K14 and K20 on AKT. embopress.orgnih.gov Although not directly stated in the provided text, this would logically lead to increased acetylation and subsequently interfere with the polyubiquitination and phosphorylation necessary for AKT activation.

The interaction between HDAC3 and AKT is facilitated by the scaffold protein APPL1 (Adaptor protein, phosphotyrosine interacting with PH domain and leucine (B10760876) zipper 1). embopress.orgnih.govelsevierpure.com APPL1 acts as a linker, bringing HDAC3 and AKT into proximity, which is necessary for the deacetylation of AKT by HDAC3. embopress.org This interaction is crucial for the subsequent activation of AKT. embopress.org The inhibitory effect of this compound on AKT signaling is, therefore, also dependent on this larger protein complex. By targeting HDAC3, this compound disrupts a key component of this multi-protein regulatory machinery, ultimately leading to the suppression of AKT activation. embopress.orgnih.gov

Interferon Signaling Pathway Modulation

This compound has been shown to modulate the interferon signaling pathway, particularly in the context of ischemic stroke. researchgate.netimrpress.com Research indicates that this compound can counteract the hyperactivation of this pathway, which often occurs in response to inflammatory triggers. researchgate.netimrpress.com This modulation is a key aspect of the neuroprotective effects observed with this compound treatment in preclinical stroke models. imrpress.com

A specific mechanism by which this compound modulates interferon signaling is through the downregulation of the Z-DNA Binding Protein 1 (ZBP1)/phosphorylated Interferon Regulatory Factor 3 (p-IRF3) pathway. researchgate.netimrpress.com In models of ischemic stroke, this compound treatment has been shown to decrease the expression of ZBP1 and the levels of phosphorylated IRF3. imrpress.comresearchgate.net ZBP1 is an interferon-inducible nucleic acid sensor that plays a significant role in inflammatory cell death and innate immune responses. imrpress.com By inhibiting HDAC3, this compound leads to a reduction in the activation of this pathway, thereby ameliorating pathological injury. researchgate.netimrpress.com This suggests that targeting the HDAC3-ZBP1-pIRF3 signaling axis could be a viable therapeutic strategy for conditions involving excessive inflammation and interferon signaling. imrpress.com

Data Tables

Table 1: Effect of this compound on AKT and AR Signaling

| Target/Process | Effect of this compound | Cellular Context | Reference |

|---|---|---|---|

| AKT Phosphorylation | Inhibition | PTEN-deficient/SPOP-mutated Prostate Cancer | embopress.org, nih.gov |

| AR Signaling | Inhibition | PTEN-deficient/SPOP-mutated Prostate Cancer | embopress.org, nih.gov |

| AKT Deacetylation (K14, K20) | Prevents Deacetylation | Prostate Cancer Cells | embopress.org |

Table 2: Modulation of Interferon Signaling by this compound

| Target/Process | Effect of this compound | Disease Model | Reference |

|---|---|---|---|

| Interferon Signaling Pathway | Counteracts Hyperactivation | Ischemic Stroke | researchgate.net, imrpress.com |

| ZBP1 Expression | Downregulation | Ischemic Stroke | imrpress.com, researchgate.net |

| p-IRF3 Levels | Downregulation | Ischemic Stroke | imrpress.com, researchgate.net |

Impact on Proinflammatory Cytokines (IL-1β, IL-33, IL-6)

This compound, a selective inhibitor of histone deacetylase 3 (HDAC3), has demonstrated significant effects on the expression of proinflammatory cytokines. In studies involving RAW 264.7 macrophages, treatment with this compound resulted in a notable downregulation of the expression of proinflammatory genes including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov This inhibitory effect on cytokine production is a key aspect of the anti-inflammatory properties of this compound. researchgate.net Further research has shown that in mouse models of allergic rhinitis, this compound intervention attenuated the levels of inflammatory cytokines. researchgate.net In the context of endometrial fibrosis, this compound treatment was also found to reverse the increase in serum levels of IL-1β and IL-6. magtech.com.cn Similarly, in a cuprizone-induced demyelinating mouse model and in LPS-stimulated BV2 cells, this compound caused a significant reduction in the levels of inflammatory cytokines, including IL-1β. nih.gov The mechanism behind this reduction in some models is tied to the inhibition of NF-κB p65 transcriptional activity. nih.govresearchgate.net

Interactive Table: Effect of this compound on Proinflammatory Cytokine Expression

| Cell/Model System | Cytokine | Effect of this compound | Reference |

| RAW 264.7 Macrophages | IL-1β | Downregulation | nih.gov |

| RAW 264.7 Macrophages | IL-6 | Downregulation | nih.gov |

| RAW 264.7 Macrophages | IL-12b | Downregulation | nih.gov |

| Murine Allergic Rhinitis Model | Inflammatory Cytokines | Attenuation | researchgate.net |

| Rat Intrauterine Adhesion Model | IL-1β (serum) | Reversal of Increase | magtech.com.cn |

| Rat Intrauterine Adhesion Model | IL-6 (serum) | Reversal of Increase | magtech.com.cn |

| Cuprizone-Induced Demyelinating Mouse Model | IL-1β | Reduction | nih.gov |

| LPS-Stimulated BV2 Cells | IL-1β | Reduction | nih.gov |

P2X7R/STAT3/NF-κB65/NLRP3 Signaling Pathways

This compound has been shown to exert neuroprotective and anti-inflammatory effects by modulating the P2X7R/STAT3/NF-κB65/NLRP3 signaling pathways. nih.gov In a mouse model of cuprizone-induced demyelination and in LPS-stimulated BV2 cells, this compound suppressed the expression of P2X7R and NLRP3. nih.gov This was accompanied by an inhibition of the phosphorylation of STAT3 and NF-κB p65. nih.gov The purinergic receptor P2X7R is known to play a crucial role in inflammation, and its stimulation can trigger the activation of the NLRP3 inflammasome, leading to the processing and release of proinflammatory cytokines like IL-1β. nih.gov The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system's response to pathogens and cellular damage. mdpi.com By downregulating this pathway, this compound effectively alleviates the inflammatory response. nih.gov

Npas4 Signaling Pathway

Research indicates that this compound can afford neuroprotection by activating the Neuronal Per-Arnt-Sim domain protein 4 (Npas4) signaling pathway. mums.ac.irnih.govresearcher.life In a rat model of surgical brain injury, the expression of HDAC3 was upregulated, and treatment with this compound not only decreased HDAC3 expression but also further increased the expression of Npas4. nih.gov Npas4 is a neuroprotective transcription factor, and its upregulation following HDAC3 inhibition by this compound is associated with reduced inflammation and enhanced autophagy. mums.ac.irnih.govresearcher.life This suggests that HDAC3 negatively regulates Npas4, and by inhibiting HDAC3, this compound can enhance the protective effects of the Npas4 signaling pathway in the context of brain injury. mums.ac.irresearcher.life

TGF-β Signaling via SMAD7

This compound has been found to influence the Transforming growth factor-beta (TGF-β) signaling pathway through its effect on SMAD7. nih.gov In the context of glioma stem cells (GSCs), inhibition of HDAC3 by this compound promotes the differentiation of these cells into astrocytes, thereby reducing their tumor-promoting capabilities. nih.gov This effect is linked to an increased acetylation of SMAD7, which protects it from ubiquitination. nih.gov SMAD7 is an inhibitory SMAD that antagonizes the TGF-β signaling required for maintaining the stemness of GSCs. nih.gov Therefore, by stabilizing SMAD7, this compound effectively blocks this pro-stemness TGF-β signaling pathway. nih.gov

RIPK1-mediated Programmed Necrosis

This compound has demonstrated protective effects against acute kidney injury by mitigating Receptor-interacting serine/threonine-protein kinase 1 (RIPK1)-mediated programmed necrosis, also known as necroptosis. nih.govnih.gov In mouse models of acute kidney injury, HDAC3 expression was found to be upregulated in renal tubules. nih.govnih.gov Treatment with this compound attenuated this injury, reduced inflammation, and significantly inhibited the upregulation of RIPK1, a key initiator of necroptosis. nih.govnih.gov Further studies have confirmed that this compound targets and inhibits the kinase activity of RIPK1. nih.govnih.gov Necroptosis is a form of regulated, inflammatory cell death mediated by the activation of RIPK1, RIPK3, and downstream MLKL. nih.gov By interfering with this pathway, this compound can prevent the programmed necrosis of renal tubular epithelial cells. nih.govnih.gov

Impact on Cell Cycle Progression and Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. researchgate.netnih.gov This pro-apoptotic effect is often associated with the induction of DNA damage. researchgate.netnih.gov In diffuse large B-cell lymphoma (DLBCL) cell lines, exposure to this compound led to a dose-dependent increase in apoptosis. researchgate.net Similarly, in hepatocellular carcinoma (HCC) cells, this compound inhibited proliferation, which was linked to increased apoptosis. nih.gov Furthermore, in a model of optic nerve injury, this compound treatment prevented apoptosis and DNA damage in retinal ganglion cells. nih.govresearchgate.net

Interactive Table: Pro-apoptotic Effects of this compound

| Cell/Model System | Observed Effect | Associated Mechanism | Reference |

| T-cell Lymphoma Cell Lines | Decreased cell growth, increased apoptosis | DNA damage, impaired S phase progression | nih.gov |

| Diffuse Large B-cell Lymphoma (DLBCL) | Increased apoptosis | DNA damage | researchgate.net |

| Hepatocellular Carcinoma (HCC) | Inhibition of proliferation | Increased apoptosis | nih.gov |

| Retinal Ganglion Cells (Optic Nerve Injury) | Prevention of apoptosis | Prevention of DNA damage | nih.govresearchgate.net |

Impaired S Phase Progression

The induction of apoptosis by this compound is also linked to its impact on cell cycle progression. Specifically, this compound has been shown to impair the S phase of the cell cycle. nih.gov In T-cell lymphoma cell lines, the decreased cell growth and increased apoptosis observed after this compound treatment were associated with both DNA damage and impaired S phase progression. nih.gov The S phase is a critical period in the cell cycle where DNA replication occurs, and disruption of this phase can lead to replication stress and trigger apoptotic pathways.

Induction of Apoptosis, including TRAIL-induced apoptosis

This compound has been demonstrated to play a significant role in modulating apoptotic pathways, particularly in the context of cancer therapy. While in some contexts, it exhibits protective effects against apoptosis, in cancer cells it can enhance programmed cell death, especially in combination with other therapeutic agents. A key area of investigation has been its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent that can selectively induce apoptosis in malignant cells.

In studies on TRAIL-resistant colon cancer cells, this compound has been shown to significantly enhance the efficacy of TRAIL-induced apoptosis. nih.govnih.govnih.govrug.nl Research on colon cancer cell lines, such as DLD-1 and WiDr, indicates that pretreatment with this compound can overcome resistance to TRAIL. nih.govnih.govrug.nl The mechanism underlying this sensitization involves the upregulation of death receptors (DRs) on the cancer cell surface. Specifically, this compound treatment has been observed to increase the expression of DR4 and DR5, the receptors for TRAIL. nih.govnih.govrug.nl This increased receptor expression facilitates a more robust activation of the apoptotic signaling cascade upon TRAIL binding.

The enhanced apoptosis is not only observed in traditional 2D cell cultures but has also been validated in 3D spheroid models, which more closely mimic the tumor microenvironment. nih.gov Furthermore, the combination of this compound with TRAIL variants, such as rhTRAIL 4C7 (specific for DR4) and DHER (specific for DR5), has been shown to lead to a significant increase in caspase-3/7 activity, key executioner caspases in the apoptotic pathway. nih.gov This indicates that this compound can potentiate apoptosis through both DR4- and DR5-mediated pathways. nih.gov

The following table summarizes the key findings on the effect of this compound on TRAIL-induced apoptosis in colon cancer cells.

| Cell Line | TRAIL Variant | Effect of this compound Pre-treatment | Key Molecular Changes |

| DLD-1 | rhTRAIL 4C7 (DR4-specific) | Significant increase in cell death | Increased DR4 expression, Increased caspase-3/7 activity |

| DLD-1 | DHER (DR5-specific) | Significant increase in cell death | Increased caspase-3/7 activity |

| WiDr | rhTRAIL 4C7 / DHER | Less pronounced increase in apoptosis compared to DLD-1 | Increased DR5 expression |

DNA Damage and Replication Stress

This compound has been shown to impact genomic stability through the induction of DNA damage and replication stress, particularly in cancer cells. nih.gov In cutaneous T-cell lymphoma (CTCL) cell lines, such as HH and Hut78, treatment with this compound leads to a decrease in cell proliferation and an increase in apoptosis, which is associated with the accumulation of DNA damage. nih.gov This suggests that a key anti-cancer mechanism of this compound is the induction of a level of DNA damage that is unsustainable for the cancer cells, thereby triggering apoptosis.

Furthermore, this compound has been observed to impair the normal progression of the cell cycle, specifically causing a disruption in the S phase. nih.gov This is consistent with the induction of replication stress, a condition where the DNA replication machinery is slowed or stalled. Direct evidence for this comes from DNA fiber labeling assays, which have demonstrated that inhibition of HDAC3 by this compound results in a significant reduction in the velocity of DNA replication forks. nih.gov This slowing of replication forks is a hallmark of replication stress and can lead to DNA breaks and genomic instability, ultimately contributing to cell death in rapidly dividing cancer cells. nih.gov

Conversely, in a different biological context, this compound has been shown to have a protective effect against DNA damage. In a model of optic nerve injury, a single intravitreal injection of this compound was found to reduce DNA damage in retinal ganglion cells. nih.govmdpi.comnih.govresearchgate.net This was evidenced by a decrease in TUNEL-positive cells, indicating a reduction in DNA fragmentation, a late-stage event in apoptosis. nih.gov This neuroprotective effect highlights the context-dependent nature of this compound's impact on DNA integrity.

The table below summarizes the effects of this compound on DNA damage and replication stress in different cellular models.

| Cell Line / Model | Effect of this compound | Key Findings |

| Cutaneous T-cell Lymphoma (CTCL) cells (HH, Hut78) | Induction of DNA damage and replication stress | Increased DNA damage, Impaired S-phase progression, Significant reduction in DNA replication fork velocity |

| Retinal Ganglion Cells (Optic Nerve Injury Model) | Reduction of DNA damage | Decreased number of TUNEL-positive cells, indicative of reduced DNA fragmentation |

Therapeutic Applications and Disease Models

Neurodegenerative and Neurological Disorders

Traumatic Brain Injury (TBI)

RGFP966 has demonstrated significant neuroprotective effects in animal models of traumatic brain injury. Its application has been shown to address several key pathological consequences of TBI, including oxidative stress, neuroinflammation, brain edema, and subsequent neurological and cognitive deficits.

In both in vitro and in vivo TBI models, this compound has been found to suppress the expression of HDAC3. This action promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. The activation of the Nrf2 pathway leads to the upregulation of downstream antioxidant enzymes, which helps to mitigate the excessive production of reactive oxygen species and alleviate nerve cell apoptosis following injury bohrium.comnih.govfrontiersin.org.

Interactive Data Table: Effect of this compound on Key Molecular Markers in TBI

| Marker | Effect of this compound Treatment | Associated Pathway/Process |

|---|---|---|

| HDAC3 Expression | Decreased | Histone Deacetylation |

| Nrf2 Nuclear Translocation | Increased | Antioxidant Response |

| Reactive Oxygen Species (ROS) | Decreased | Oxidative Stress |

| NLRP3 Inflammasome Activation | Inhibited | Neuroinflammation |

| Nerve Cell Apoptosis | Reduced | Cell Death |

Studies in rat models of TBI have shown that treatment with this compound effectively reduces brain edema bohrium.comnih.govfrontiersin.org. For instance, 72 hours after TBI, a significant increase in brain water content was observed, which was hindered by this compound treatment bohrium.com. Histological assessments using HE staining have further revealed that this compound treatment significantly improves histological damage in the area surrounding the hematoma bohrium.com.

In one study, three days after modeling, the water content of the injured cerebral cortex was significantly decreased in the TBI+this compound group (80.92% ± 0.66%) compared to the TBI+vehicle group (82.73% ± 0.36%) doaj.org. Similarly, the proportion of damaged neurons was significantly lower in the this compound-treated group (55.87% ± 4.10%) versus the vehicle group (75.60% ± 7.44%) doaj.org. These findings indicate that this compound plays a crucial role in preserving the structural integrity of the brain tissue following traumatic injury.

The biochemical and histological improvements observed with this compound treatment translate into enhanced neurological and cognitive function in TBI models bohrium.comnih.govfrontiersin.org. This compound has been shown to mitigate neurological impairments and promote early motor function recovery post-TBI bohrium.com.

In a study assessing neurological function using the modified neurological severity score (mNSS), the TBI+this compound group showed significantly decreased scores (6.67 ± 0.82) compared to the TBI+vehicle group (9.83 ± 0.75) three days after the injury, indicating better neurological outcomes doaj.org. These findings highlight the potential of this compound to not only protect brain tissue but also to improve functional recovery after traumatic brain injury.

Huntington's Disease (HD)

This compound has also emerged as a promising therapeutic agent for Huntington's disease, an inherited neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene. The therapeutic strategy with this compound in HD focuses on targeting the genetic instability and the accumulation of the toxic mutant huntingtin protein (mHTT).

Research in HdhQ111 knock-in mice, a model for Huntington's disease, has demonstrated that chronic early treatment with this compound can significantly suppress striatal CAG repeat expansions bohrium.comnih.gov. In vehicle-treated mice, expansions were the predominant event in the striatum (72%), while this compound treatment led to a partial stabilization of the CAG repeat, with fewer expansions and smaller changes in the length of the repeat tract nih.gov. Specifically, the weight-averaged length change of the CAG repeat was reduced by about 40%, from +13.3 repeats in the vehicle group to +8.1 repeats in the this compound-treated group nih.gov.

In addition to stabilizing the CAG repeat, this compound treatment has been shown to reduce the accumulation of oligomeric forms of mutant huntingtin bohrium.comnih.gov. However, one study noted that this compound did not cause a significant reduction of huntingtin aggregates as measured by EM48 immunoreactivity in the brains of N171-82Q transgenic mice at 18 weeks of age nih.gov. These findings suggest that this compound may have a more pronounced effect on the soluble, oligomeric forms of mHTT, which are considered to be highly toxic.

Interactive Data Table: Impact of this compound on Huntington's Disease Pathology in HdhQ111 Mice

| Pathological Feature | Effect of this compound Treatment | Quantitative Change |

|---|---|---|

| Striatal CAG Repeat Expansions | Suppressed | ~40% reduction in weight-averaged repeat change |

| Mutant Huntingtin (mHTT) Oligomers | Reduced Accumulation | N/A |

Alzheimer's Disease (AD)

This compound has emerged as a potential therapeutic agent for Alzheimer's disease by demonstrating the ability to improve cognitive function and promote cortical plasticity in preclinical models.

In the 3xTg-AD mouse model, repeated administration of this compound has been shown to alleviate memory impairments. nih.gov Treated mice exhibited improved short-term recognition and spatial memory, as evidenced by increased spontaneous alternation rates in the Y-maze test and improved recognition indices in the novel object recognition (NOR) test. nih.gov Furthermore, this compound-treated mice showed a significant decrease in the latency to find a goal box in a spatial learning task over several training days, a cognitive improvement not observed in vehicle-treated mice. nih.gov Research in rat models has also indicated that this compound can make the animals more attuned to auditory signals, enabling them to retain and remember more information. neurosciencenews.com The administration of the drug after training led to a better recollection of the learned association between a sound and a reward. neurosciencenews.com

Studies suggest that this compound enhances memory by promoting cortical plasticity and increasing the specificity of memory formation. neurosciencenews.comjneurosci.orgnih.gov In a rat model of auditory memory, this compound treatment was found to facilitate the encoding of more vivid and detailed sensory information into memory. neurosciencenews.comjneurosci.orgnih.gov This was associated with unusually specific plasticity in the primary auditory cortex, suggesting that the drug "tunes-in" the cortex to specific, relevant acoustic features. neurosciencenews.comnih.gov By inhibiting HDAC3, this compound appears to release the brakes on sensory cortical plasticity, allowing for the encoding of a richer and more detailed memory trace. neurosciencenews.comjneurosci.orgnih.gov This epigenetic mechanism for gating information processing may contribute to the formation of exceptionally persistent and vivid memories. jneurosci.orgnih.gov

Cocaine-Seeking Behavior

The inhibition of HDAC3 by this compound has been identified as a promising strategy for reducing cocaine-seeking behavior. bioworld.compnas.orgnih.gov In rat models of cocaine self-administration, a single injection of this compound administered before the first extinction session led to significantly lower levels of drug-seeking responses during subsequent extinction sessions and reinstatement tests compared to vehicle-treated rats. bioworld.comnih.gov This effect was persistent and was not attributed to deficits in performance or motivation to self-administer cocaine. nih.gov

Furthermore, in a mouse model, a single treatment with this compound was shown to enhance the extinction of a previously established cocaine-conditioned place preference. pnas.orgnih.gov This facilitated extinction of drug-seeking behavior was found to be resistant to reinstatement. nih.gov Interestingly, the same treatment simultaneously enhanced long-term object-location memory, indicating that the reduction in drug-seeking is not due to a general impairment of memory but rather an enhancement of the memory processes involved in extinction. pnas.orgnih.gov

Table 3: Effect of this compound on Cocaine-Seeking Behavior in Rodent Models

| Animal Model | Experimental Paradigm | Key Finding | Reference |

|---|---|---|---|

| Rat | Cocaine Self-Administration and Extinction | Reduced responding during extinction and reinstatement tests | bioworld.comnih.gov |

| Mouse | Cocaine-Conditioned Place Preference and Extinction | Enhanced extinction of drug-seeking behavior, resistant to reinstatement | pnas.orgnih.gov |

Facilitation of Extinction and Prevention of Reinstatement

The selective histone deacetylase 3 (HDAC3) inhibitor, this compound, has been investigated for its role in the extinction of drug-seeking behavior. Research indicates that systemic administration of this compound facilitates the extinction of cocaine-conditioned place preference in mice. nih.gov This effect has been shown to be persistent and resistant to reinstatement, suggesting a lasting impact on the learned association between environmental cues and drug rewards. nih.gov

The mechanism behind this facilitated extinction is thought to involve the enhancement of extinction consolidation during learning, rather than adverse effects on performance or memory reconsolidation. nih.govresearchgate.net Studies have demonstrated that a single treatment with this compound can enhance the extinction of a previously established cocaine-conditioned place preference. nih.gov During this process of extinction consolidation, the inhibition of HDAC3 by this compound leads to a specific pattern of histone acetylation and subsequent gene expression changes within key brain regions, including the infralimbic cortex, hippocampus, and nucleus accumbens. nih.gov This suggests that HDAC3 typically acts to suppress the processes involved in extinction, and its inhibition by this compound removes this repressive brake. nih.gov

Further research has explored the effects of this compound on the extinction of nicotine self-administration in rats. When administered after cue-extinction sessions, this compound specifically accelerated the rate of extinction across multiple sessions, indicating an enhancement of the consolidation of extinction memory. researchgate.net

Ischemic Stroke

In experimental models of ischemic stroke, the administration of this compound has been shown to significantly reduce infarct volume. researchgate.netimrpress.comresearchgate.netresearchgate.netnih.govnih.gov Studies utilizing a middle cerebral artery occlusion (MCAO) model in both mice and rats have demonstrated that treatment with this selective HDAC3 inhibitor leads to a notable decrease in the size of the brain lesion following an ischemic event. researchgate.netimrpress.comresearchgate.netresearchgate.netnih.govnih.gov For instance, one study found that the average infarct size in mice with MCAO was approximately twice as large as that in mice pretreated with this compound. imrpress.com This neuroprotective effect has been observed with both pretreatment and early post-stroke administration of the compound. imrpress.comresearchgate.netnih.gov

The reduction in infarct volume is associated with several underlying mechanisms. This compound has been shown to decrease cerebral edema and blood-brain barrier leakage. researchgate.netresearchgate.net Furthermore, the neuroprotective effects of HDAC3 inhibition by this compound are linked to a reduction in apoptosis and neuroinflammation within the ischemic border of the brain tissue. researchgate.netnih.gov

Table 1: Effect of this compound on Infarct Volume in Ischemic Stroke Models

| Animal Model | Treatment Timing | Outcome | Reference |

|---|---|---|---|

| Mouse | Pretreatment | Average infarct size reduced by approximately 50% compared to vehicle. | imrpress.com |

| Rat | 2 and 24 hours post-MCAO | Significantly reduced infarct volume. | researchgate.netnih.gov |

| Mouse | At the onset of reperfusion | Decreased infarct size. | researchgate.netnih.gov |

Following an ischemic stroke, anxious-like behaviors are a common consequence. Research in animal models has demonstrated that treatment with this compound can alleviate these post-stroke behavioral changes. imrpress.comresearchgate.net In mouse models of MCAO, this compound pretreatment has been observed to significantly reduce anxiety-like behavior. imrpress.com

This amelioration of anxious-like behavior has been assessed using various behavioral tests. In the open field test, mice treated with this compound spent more time in the central area of the apparatus, indicating reduced anxiety. imrpress.comresearchgate.net Similarly, in the elevated plus maze test, this compound-treated mice showed an increased number of entries and percentage of time spent in the open arms compared to the vehicle-treated group. imrpress.com Furthermore, a decrease in burying behavior was observed in the this compound group, which is another indicator of reduced anxiety-like responses in mice. imrpress.com

Table 2: Impact of this compound on Post-Stroke Anxiety-Like Behavior in Mice

| Behavioral Test | This compound Treatment Effect | Interpretation | Reference |

|---|---|---|---|

| Open Field Test | Increased time spent in the central area. | Reduced anxiety. | imrpress.comresearchgate.net |

| Elevated Plus Maze | Increased entries and time in open arms. | Reduced anxiety. | imrpress.com |

| Marble Burying Test | Decreased number of buried marbles. | Reduced anxiety-like behavior. | imrpress.com |

Multiple Sclerosis (MS) and Demyelinating Conditions

In a cuprizone-induced demyelinating mouse model, which is used to study aspects of multiple sclerosis, this compound has been shown to protect white matter. acs.orgnih.govacs.orgconsensus.app This neuroprotective effect is evidenced by an increase in myelin basic protein, a key component of the myelin sheath that is damaged in demyelinating conditions. acs.orgnih.govacs.orgconsensus.app The preservation of white matter integrity is accompanied by a reduction in neurological behavioral deficits in these animal models. acs.orgnih.govacs.orgconsensus.app

The neuroprotective effects of this compound in the context of demyelinating conditions are associated with its anti-inflammatory properties, specifically its ability to inhibit the activation of microglia and the production of inflammatory cytokines. acs.orgnih.govacs.orgconsensus.app In both the experimental cuprizone model and in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound treatment led to a significant reduction in the levels of inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor necrosis factor-α (TNF-α). acs.orgnih.govacs.orgconsensus.app

Furthermore, this compound has been found to suppress the expression of components of the NLRP3 inflammasome, such as P2X7R, NLRP3, ASC, IL-18, and caspase-1. acs.orgnih.govacs.org This inhibition of microglial activation and the subsequent inflammatory cascade is believed to be a key mechanism through which this compound exerts its neuroprotective effects in demyelinating diseases. acs.orgnih.govacs.org By modulating these inflammatory pathways, this compound helps to alleviate the inflammatory response that contributes to myelin damage and neurological dysfunction. acs.orgnih.gov

Table 3: this compound's Effect on Inflammatory Markers in a Demyelination Model

| Inflammatory Marker | Effect of this compound Treatment | Reference |

|---|---|---|

| IL-1β | Significant reduction | acs.orgnih.govacs.org |

| TNF-α | Significant reduction | acs.orgnih.govacs.org |

| iNOS | Significant reduction | acs.orgnih.govacs.org |

| Microglial (M1-like) Activation | Inhibition | acs.orgnih.govacs.org |

| P2X7R, NLRP3, ASC, IL-18, Caspase-1 | Suppressed expression | acs.orgnih.gov |

Surgical Brain Injury (SBI)

The compound this compound has demonstrated neuroprotective effects in rat models of surgical brain injury (SBI). nih.govnih.gov Studies show that the expression of Histone deacetylase 3 (HDAC3) increases in the peripheral cortex of rats following SBI. nih.gov Administration of this compound, a specific inhibitor of HDAC3, has been found to counteract this upregulation and preserve nerve cells surrounding the damaged area. nih.gov

Research indicates that this compound can significantly ameliorate brain edema and improve neurological dysfunction 24 hours after SBI. nih.gov The mechanism for this neuroprotection involves the regulation of oxidative stress and nerve cell apoptosis. nih.gov In a rat SBI model, this compound treatment led to an increase in the expression of anti-oxidative stress proteins, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase 2 (SOD2). nih.gov Concurrently, it decreased the expression of the apoptotic marker protein cleaved-caspase-3 while increasing the levels of the apoptosis protective marker B-cell lymphoma 2 (Bcl-2). nih.gov

Further investigation into the molecular pathways reveals that this compound may exert its protective effects by activating the HDAC3/Nrf2 signaling pathway. nih.gov The expression of the antioxidant modifier nuclear factor-erythroid 2-related factor 2 (Nrf2) was found to be increased in the this compound-treated rat SBI model. nih.gov Another study observed that this compound intervention also enhanced autophagy and reduced inflammation, which was associated with the further upregulation of Neuronal Per-Arnt-Sim domain protein 4 (Npas4) expression. nih.gov These findings suggest that by inhibiting HDAC3, this compound can reduce nerve cell degeneration, brain edema, and neurological deficits following surgical brain injury. nih.gov

| Finding | Observed Effect of this compound | Associated Pathway/Marker | Reference |

|---|---|---|---|

| Neurological Function | Improved neurological outcome and reduced deficits | - | nih.gov |

| Brain Edema | Significantly reduced | - | nih.gov |

| Oxidative Stress | Increased expression of antioxidant proteins | HO-1, SOD2, Nrf2 | nih.gov |

| Neuronal Apoptosis | Decreased apoptotic markers, increased protective markers | Cleaved-caspase-3 (decreased), Bcl-2 (increased) | nih.gov |

| Inflammation | Reduced inflammation | Npas4 | nih.gov |

| Autophagy | Enhanced autophagy | Npas4 | nih.gov |

Optic Nerve Injury/Glaucoma

Glaucoma is an optic neuropathy characterized by damage to the optic nerve and the death of retinal ganglion cells (RGCs), which can lead to blindness. nih.gov The inhibition of HDAC3 activity with this compound has been investigated as a neuroprotective strategy in models of acute optic nerve injury, a condition that mimics aspects of glaucoma. nih.govarvojournals.org

Research has shown that HDAC3 plays a significant role in the early stages of RGC death following axonal injury, specifically in processes like histone deacetylation and heterochromatin formation, which are precursors to apoptosis. nih.govarvojournals.org The administration of this compound has been found to protect against the loss of RGCs after optic nerve crush (ONC) injury in mouse models. nih.govwisc.edu

Studies demonstrate that this compound prevents apoptosis-related histone deacetylation and ultimately attenuates the loss of RGCs. nih.govarvojournals.org A single intravitreal injection of this compound was shown to prevent histone deacetylation, the formation of heterochromatin, and DNA damage in RGCs for up to seven days after the initial injury. nih.govresearchgate.net Furthermore, repeated systemic injections of this compound also effectively prevented RGC loss over two and four weeks post-injury. nih.govwisc.edu These findings indicate that the therapeutic application of this compound can interrupt the apoptotic cascade initiated by optic nerve injury, thereby preserving retinal ganglion cells. nih.govarvojournals.org

| Cellular Process | Effect of this compound | Timeframe of Observation | Reference |

|---|---|---|---|

| Histone Deacetylation | Significantly prevented | 5 days post-injury (single injection) | nih.govarvojournals.org |

| Heterochromatin Formation | Ameliorated | 5 days post-injury (single injection) | nih.gov |

| Apoptosis and DNA Damage | Reduced | Up to 7 days post-injury (single injection) | nih.govresearchgate.net |

| RGC Loss | Attenuated/Prevented | 2 and 4 weeks post-injury (repeated injections) | nih.govwisc.edu |

Oncology

Hepatocellular Carcinoma (HCC)

This compound has been identified as having a strong potential against hepatocellular carcinoma (HCC) cells. nih.gov As a specific inhibitor of HDAC3, a protein suggested to play a role in HCC, this compound has been studied for its effects on tumor progression. nih.govnih.gov

Research findings have consistently shown that this compound inhibits both the proliferation and migration of HCC cells in vitro. nih.govnih.gov The effects on cell migration were evaluated using wound healing and transwell assays, which demonstrated a reduced migratory ability of HCC cells upon treatment with this compound. nih.govresearchgate.net Similarly, cell proliferation assays confirmed that this compound suppresses the growth viability of these cancer cells. nih.gov These results highlight the inhibitive function of this compound in key processes of HCC progression. nih.govresearchgate.net

The mechanism behind the anti-tumor effects of this compound in HCC involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govnih.gov Studies have found that this compound represses both the expression and the phosphorylation levels of EGFR in HCC cells. nih.govnih.gov The activation of receptor tyrosine kinases like EGFR is a known factor in several human cancers, including HCC. nih.gov By downregulating EGFR expression and activity, this compound effectively suppresses the downstream signals that promote cell proliferation and migration. nih.govresearchgate.net Further evidence suggests that HDAC3 is directly involved in the this compound-mediated inhibition of EGFR, indicating that this compound may inhibit HCC cell growth and migration through the suppression of HDAC3-EGFR signaling. nih.govnih.gov

Cutaneous T Cell Lymphoma (CTCL)

Cutaneous T-cell lymphomas (CTCLs) are a group of non-Hodgkin lymphomas characterized by the accumulation of malignant T-cells in the skin. frontiersin.org Histone deacetylase (HDAC) inhibitors have emerged as a therapeutic strategy for this condition. nih.govelsevierpure.com this compound, as a selective inhibitor of HDAC3, has been investigated for its potential in treating CTCL. nih.govvumc.orgnih.gov

Research has demonstrated that the selective inhibition of HDAC3 by this compound leads to a significant decrease in cell growth and an increase in apoptosis in CTCL cell lines. nih.govvumc.orgnih.gov This is attributed to the induction of DNA damage and impairment of S-phase progression in the cell cycle. nih.govvumc.orgnih.gov

Studies involving the treatment of CTCL cell lines, such as HH and Hut78, with this compound resulted in increased acetylation at H3K9/K14, H3K27, and H4K5. nih.gov This alteration in histone acetylation is associated with the observed anti-proliferative and pro-apoptotic effects.

One of the key mechanisms of this compound-induced cell death in CTCL is the generation of replication stress. nih.govvumc.org By inhibiting HDAC3, this compound was found to significantly reduce the velocity of DNA replication forks within the first hour of treatment. nih.govvumc.org This disruption of DNA replication in rapidly dividing tumor cells ultimately leads to apoptosis. nih.govvumc.org Furthermore, treatment with this compound led to an approximately 2.4-fold increase in the DNA damage marker γH2aX in both HH and Hut78 cell lines, indicating an accumulation of DNA double-strand breaks. nih.gov

Table 1: Effect of this compound on CTCL Cell Lines

| Cell Line | Effect of this compound | Mechanism of Action | Reference |

|---|---|---|---|

| HH | Decreased cell growth, increased apoptosis | Induction of DNA damage, impaired S-phase progression, reduced DNA replication fork velocity | vumc.orgnih.gov |

| Hut78 | Decreased cell growth, increased apoptosis | Induction of DNA damage, impaired S-phase progression, reduced DNA replication fork velocity | vumc.orgnih.gov |

Prostate Cancer

Prostate cancer is a prevalent malignancy in men, often driven by aberrant androgen receptor (AR) and PI3K/AKT signaling pathways. nih.govdiscovery.csiro.aunih.govsemanticscholar.org this compound has shown potential as a therapeutic agent in prostate cancer models, particularly those with specific genetic alterations. nih.govdiscovery.csiro.auembopress.orgnih.gov

Frequent genetic alterations in prostate cancer include deletions of the PTEN tumor suppressor gene and mutations in the SPOP gene. nih.govdiscovery.csiro.aunih.govembopress.org Both of these alterations lead to the aberrant activation of the AKT-mTOR and AR signaling pathways. nih.govdiscovery.csiro.aunih.gov

Pharmacological inhibition of HDAC3 with this compound has been shown to inhibit the growth of both PTEN-deficient and SPOP-mutated prostate cancer cells. nih.govdiscovery.csiro.auembopress.org This has been observed in cell cultures, patient-derived organoids, and xenograft models in mice. nih.govdiscovery.csiro.auembopress.org In PTEN-deficient models, the loss of PTEN leads to hyperactivation of AKT, and this compound can mitigate this effect. nih.gov Similarly, in models with SPOP mutations, which are a distinct molecular subclass of prostate cancer, this compound demonstrates inhibitory effects on cancer cell growth. nih.govembopress.orgnih.gov

A significant challenge in treating prostate cancer is the cross-talk between the AKT and AR signaling pathways, where inhibiting one can lead to the activation of the other. nih.govdiscovery.csiro.ausemanticscholar.org this compound offers a potential solution by simultaneously targeting both pathways. nih.govdiscovery.csiro.auembopress.org

HDAC3 has been identified as a common upstream activator of both AKT and AR signaling. nih.gov this compound, by inhibiting HDAC3, leads to a concomitant blockade of both of these critical pathways. nih.govdiscovery.csiro.auembopress.org The mechanism involves HDAC3-mediated deacetylation of AKT at specific lysine (B10760008) residues (K14 and K20), which is crucial for its phosphorylation and activation. discovery.csiro.auembopress.org By preventing this, this compound suppresses the phosphorylation of AKT and its downstream effectors. embopress.org At the same time, this compound also suppresses the expression of the androgen receptor. embopress.org This dual inhibition provides a more comprehensive blockade of the signaling pathways that drive prostate cancer growth. nih.govdiscovery.csiro.auembopress.org

Table 2: this compound in Prostate Cancer Models

| Model | Key Genetic Alteration | Effect of this compound | Mechanism | Reference |

|---|---|---|---|---|

| PTEN-deficient | Loss of PTEN function | Inhibition of cell growth | Dual inhibition of AKT and AR signaling | nih.govdiscovery.csiro.aunih.govembopress.org |

| SPOP-mutated | Mutation in SPOP gene | Inhibition of cell growth | Dual inhibition of AKT and AR signaling | nih.govdiscovery.csiro.auembopress.org |

Colorectal Cancer

Colorectal cancer (CRC) is a major cause of cancer-related mortality, and resistance to conventional therapies is a significant clinical challenge. cellmolbiol.orgresearchgate.net One promising therapeutic avenue is the use of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), which can selectively induce apoptosis in cancer cells. nih.govnih.govrug.nlsemanticscholar.org However, many CRC cells are resistant to TRAIL-induced apoptosis. nih.govnih.govrug.nl

This compound has been shown to sensitize TRAIL-resistant colorectal cancer cells to TRAIL-induced apoptosis. nih.govrug.nl This effect has been observed in CRC cell lines such as DLD-1. nih.govnih.govrug.nl The combination of this compound with TRAIL variants results in a significant increase in apoptosis compared to either agent alone. nih.govrug.nl

The mechanism behind this sensitization involves the upregulation of death receptors (DRs) on the surface of cancer cells. nih.govnih.gov Specifically, this compound has been shown to increase the expression of DR4 and DR5, which are the receptors that bind to TRAIL and initiate the apoptotic cascade. nih.govnih.gov By increasing the number of these receptors, this compound enhances the ability of TRAIL to trigger cell death. nih.govnih.gov The combination of this compound with TRAIL has also been shown to be effective in 3D tumor spheroid models, which more closely mimic the tumor microenvironment. nih.govnih.gov

Table 3: this compound in Combination with TRAIL in Colorectal Cancer

| Cell Line | Treatment | Effect | Mechanism | Reference |

|---|---|---|---|---|

| DLD-1 | This compound + rhTRAIL 4C7/DHER | Increased apoptosis | Upregulation of DR4 and DR5 expression | nih.govnih.gov |

| WiDr | This compound + rhTRAIL 4C7/DHER | Increased apoptosis | Upregulation of DR5 expression | nih.govnih.gov |

Impact on DR4 and DR5 Expression

This compound has been shown to modulate the expression of Death Receptor 4 (DR4) and Death Receptor 5 (DR5), which are key components of the extrinsic apoptosis pathway. In colon cancer cells, this compound enhances tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by affecting these receptors. nih.gov Studies have demonstrated that the compound's effect on DR4 and DR5 expression can be cell-line specific. nih.gov For instance, in DLD-1 colon cancer cells, treatment with this compound for 48 hours resulted in a 1.5-fold increase in DR4 expression, while DR5 levels remained unchanged. nih.govmdpi.com Conversely, in WiDr colon cancer cells, this compound treatment for the same duration specifically increased the expression of DR5. nih.gov This indicates that this compound can sensitize cancer cells to TRAIL-mediated apoptosis by upregulating specific death receptors, depending on the cellular context. nih.gov

Glioma

Research into the therapeutic potential of this compound has extended to glioma, a challenging form of brain cancer. The compound's mechanism of action is linked to its ability to inhibit histone deacetylase 3 (HDAC3), an enzyme identified as a crucial factor for the "stemness" of glioma stem cells (GSCs). cornell.edu

Promotion of Glioma Stem Cell Differentiation

A significant finding in the context of glioma is the ability of this compound to promote the differentiation of glioma stem cells (GSCs). nih.govresearchgate.net GSCs are a subpopulation of tumor cells that play a major role in drug resistance and tumor recurrence. nih.govresearchgate.net By inhibiting HDAC3, this compound induces GSCs to differentiate into astrocytes. nih.gov This process is associated with a significant reduction in the tumor-promoting and self-renewal capabilities of the GSCs. nih.gov The underlying mechanism involves the increased acetylation of SMAD7, which protects it from ubiquitination and degradation. nih.gov Elevated SMAD7 levels, in turn, block the TGF-β signaling pathway, which is necessary for maintaining the stem-like state of these cells. nih.gov

Pancreatic Cancer and Neuroblastoma

The anti-tumor potential of this compound has also been investigated in models of pancreatic cancer and neuroblastoma, a common childhood cancer. researchgate.net In both malignancies, histone deacetylase (HDAC) expression is often dysregulated and abnormally high. researchgate.net

Boosting MHC Class I Molecule Expression

In the pancreatic cancer cell line S2-013, this compound was found to increase the total protein expression of major histocompatibility complex (MHC) class I heavy chains. researchgate.net MHC class I molecules are critical for cancer cell recognition by the immune system; they present tumor-associated peptides to T lymphocytes, which can then induce the lysis of the cancer cells. researchgate.net By boosting the expression of these molecules, this compound may enhance the ability of the immune system to recognize and attack tumor cells. researchgate.net

Reduction of Proliferation and Migration

Beyond its immunomodulatory effects, this compound demonstrates direct tumor-intrinsic effects by reducing the growth of pancreatic cancer cells. researchgate.net Studies on the S2-013 pancreatic cancer cell line showed that this compound reduced cell growth. researchgate.net This suggests that the compound can directly inhibit the proliferation of these cancer cells. researchgate.net

| Cancer Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Pancreatic Cancer | S2-013 | Increased MHC Class I Expression | researchgate.net |

| Pancreatic Cancer | S2-013 | Reduced Cell Growth | researchgate.net |

Acute Myeloid Leukemia (AML)